[6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Description
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Properties
IUPAC Name |
6-[4-(diethylaminomethyl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3/c1-5-25(6-2)13-14-7-9-15(10-8-14)17-11-16(19(20,21)22)12-18(23-17)24(3)4/h7-12H,5-6,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPUIUHVADHSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, identified by CAS number 1311279-29-4, is a pyridine derivative with a complex molecular structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
- Molecular Formula : C19H24F3N3
- Molecular Weight : 351.42 g/mol
- CAS Number : 1311279-29-4
- Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and a diethylaminomethyl phenyl moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential effects:
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties. For instance, N-Heterocycles have been noted for their antiviral efficacy against various viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV) . While specific data on this compound is sparse, it may share similar mechanisms of action.
- Cytotoxicity : The cytotoxic effects of pyridine derivatives have been documented in various studies. For example, certain derivatives have shown significant cytotoxicity against cancer cell lines, indicating potential use in oncology . Future studies should assess the cytotoxic profile of this specific compound.
- Enzyme Inhibition : Compounds within the same chemical class have demonstrated the ability to inhibit specific enzymes, such as RNA polymerases and reverse transcriptases, which are critical in viral replication . This suggests that this compound may also inhibit similar targets.
Table 1: Comparative Biological Activities of Pyridine Derivatives
| Compound Name | Activity Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Compound A | Antiviral (HCV) | 0.35 μM | |
| Compound B | Cytotoxicity (Cancer) | 32.2 μM | |
| Compound C | Enzyme Inhibition | 0.26 μM |
Case Study Example
In a study examining the antiviral potential of various pyridine derivatives, compounds structurally similar to this compound were tested against HCV NS5B polymerase. Results indicated that modifications in the pyridine structure significantly affected antiviral efficacy, suggesting that this compound may also exhibit relevant activity pending further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
